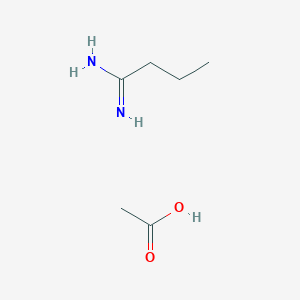
Butyramidine HOAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyramidine HOAc, also known as butyramide, is an organic compound belonging to the class of fatty amides. It is the amide derivative of butyric acid and has the molecular formula C₄H₉NO. At room temperature, butyramide is a white crystalline solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Preparation Methods
Butyramidine HOAc can be synthesized through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by reducing butyraldoxime.
Chemical Reactions Analysis
Butyramidine HOAc undergoes various chemical reactions, including:
Oxidation: Butyramide can be oxidized to produce butyric acid.
Reduction: It can be reduced to form butylamine.
Substitution: Butyramide can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include butyric acid, butylamine, and various substituted amides .
Scientific Research Applications
Butyramidine HOAc has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are being studied for their potential therapeutic applications, including as anticonvulsants and inhibitors of histone deacetylases.
Mechanism of Action
The mechanism of action of butyramidine HOAc involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit histone deacetylases, leading to changes in gene expression and cellular function. This inhibition can result in the suppression of cell proliferation and the induction of cell differentiation .
Comparison with Similar Compounds
Butyramidine HOAc can be compared with other similar compounds such as:
Isobutyramide: Similar to butyramide but with a different structural arrangement.
Acetamide: A smaller amide with different chemical properties.
Propionamide: Another amide with a shorter carbon chain.
This compound is unique due to its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
acetic acid;butanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h2-3H2,1H3,(H3,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBWTXNVPULBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














